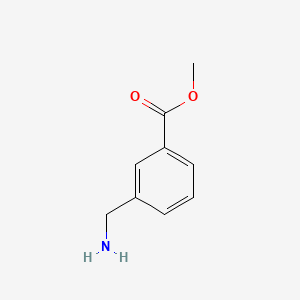
Methyl 3-(aminomethyl)benzoate
Cat. No. B1585958
Key on ui cas rn:
93071-65-9
M. Wt: 165.19 g/mol
InChI Key: OWBKDJSKHXGOJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07662839B2
Procedure details


A 20% solution of piperidine in DMF (5 ml) was added to 3-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-benzoic acid methyl ester (193 mg, 0.5 mmol) and the reaction was stirred at room temperature for 30 min. Water (10 ml) was added to the crude reaction mixture, followed by 1M HCl (10 ml). The aqueous layer was washed with EtOAc (3×10 ml) then basified to pH 9 with saturated NaHCO3. The basic layer was extracted with EtOAc (3×10 ml) and the aqueous layer was evaporated down to a small volume, then further extracted with EtOAc (5×10 ml). The combined organic layers were dried (MgSO4), filtered and the solvent evaporated in vacuo to give the title compound.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
3-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-benzoic acid methyl ester
Quantity
193 mg
Type
reactant
Reaction Step One




Name
Identifiers


|
REACTION_CXSMILES
|
N1CCCCC1.[CH3:7][O:8][C:9](=[O:35])[C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([CH2:16][NH:17]C(OCC2C3C=CC=CC=3C3C2=CC=CC=3)=O)[CH:11]=1.O.Cl>CN(C=O)C>[CH3:7][O:8][C:9](=[O:35])[C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([CH2:16][NH2:17])[CH:11]=1
|
Inputs


Step One
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCCC1
|
|
Name
|
3-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-benzoic acid methyl ester
|
|
Quantity
|
193 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC(C1=CC(=CC=C1)CNC(=O)OCC1C2=CC=CC=C2C=2C=CC=CC12)=O
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction was stirred at room temperature for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaction mixture
|
WASH
|
Type
|
WASH
|
|
Details
|
The aqueous layer was washed with EtOAc (3×10 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The basic layer was extracted with EtOAc (3×10 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the aqueous layer was evaporated down to a small volume
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
further extracted with EtOAc (5×10 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent evaporated in vacuo
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
